2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid
Description
2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid is a synthetic organic compound characterized by the presence of ethyl, fluoro, and iodo substituents on a benzoyl amino acetic acid framework
Properties
IUPAC Name |
2-[ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO3/c1-2-14(6-10(15)16)11(17)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHHEDYGZHPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid typically involves multi-step organic reactions. One common approach is the acylation of ethylamine with 4-fluoro-2-iodobenzoic acid, followed by the introduction of the amino acetic acid moiety. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro and iodo substituents make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The fluoro and iodo substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodobenzoic acid: Shares the fluoro and iodo substituents but lacks the ethyl and amino acetic acid moieties.
Ethyl 4-fluorobenzoate: Contains the ethyl and fluoro groups but lacks the iodo and amino acetic acid components.
Uniqueness
2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluoro and iodo groups enhances its reactivity and potential for diverse applications in research and industry.
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